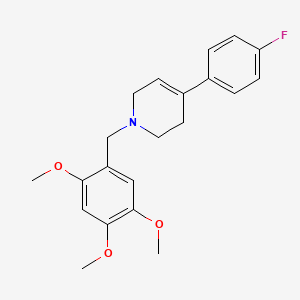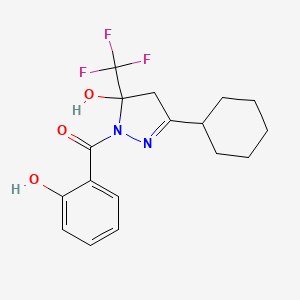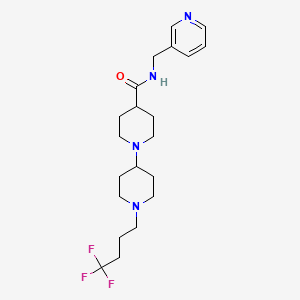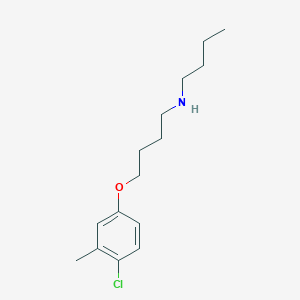![molecular formula C14H8Cl2N2OS B5198455 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide, also known as DFP-10825, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer research.
Mecanismo De Acción
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide acts by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is essential for the survival and growth of cancer cells. By inhibiting Hsp90, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide disrupts the function of several signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Akt and Erk, which are important for cancer cell survival and proliferation. In addition, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to induce the expression of several genes that are involved in the regulation of cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for its target protein, Hsp90. However, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, it has not been extensively tested in vivo, which limits its potential for translation to clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide. One potential avenue is to investigate the use of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in combination with other anti-cancer agents. Another direction is to explore the potential of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in other disease areas, such as neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in vivo, which will be critical for its translation to clinical settings.
Métodos De Síntesis
The synthesis of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide involves a multi-step process that starts with the reaction of 2,4-dichlorophenylacetonitrile with 2-furylboronic acid. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-1-3-11(12(16)6-9)13-4-2-10(19-13)5-8(7-17)14(18)20/h1-6H,(H2,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJBLIPDRCXKO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)


![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
![1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5198405.png)

![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)

![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![2-[4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinyl]ethanol](/img/structure/B5198453.png)
![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)